![molecular formula C21H26N2O3 B3743743 4,4'-[(3-phenoxyphenyl)methylene]dimorpholine](/img/structure/B3743743.png)
4,4'-[(3-phenoxyphenyl)methylene]dimorpholine
Overview
Description
Morpholine derivatives, such as “4,4’-[(3-phenoxyphenyl)methylene]dimorpholine”, are often used in the production of various industrial chemicals. They typically contain a morpholine ring, which is a six-membered ring containing four carbon atoms, one nitrogen atom, and one oxygen atom .
Molecular Structure Analysis
Morpholine derivatives typically have a flexible structure due to the presence of the morpholine ring. This flexibility can influence their reactivity and the properties of the compounds they form .Chemical Reactions Analysis
Morpholine derivatives can participate in a variety of chemical reactions, particularly those involving the opening of the morpholine ring. They can also react with acids and bases due to the presence of the nitrogen atom .Physical And Chemical Properties Analysis
Morpholine derivatives have diverse physical and chemical properties depending on their specific structures. They are generally stable under normal conditions but can decompose when heated .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[morpholin-4-yl-(3-phenoxyphenyl)methyl]morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-2-6-19(7-3-1)26-20-8-4-5-18(17-20)21(22-9-13-24-14-10-22)23-11-15-25-16-12-23/h1-8,17,21H,9-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVQGDGPGAOYQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C2=CC(=CC=C2)OC3=CC=CC=C3)N4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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